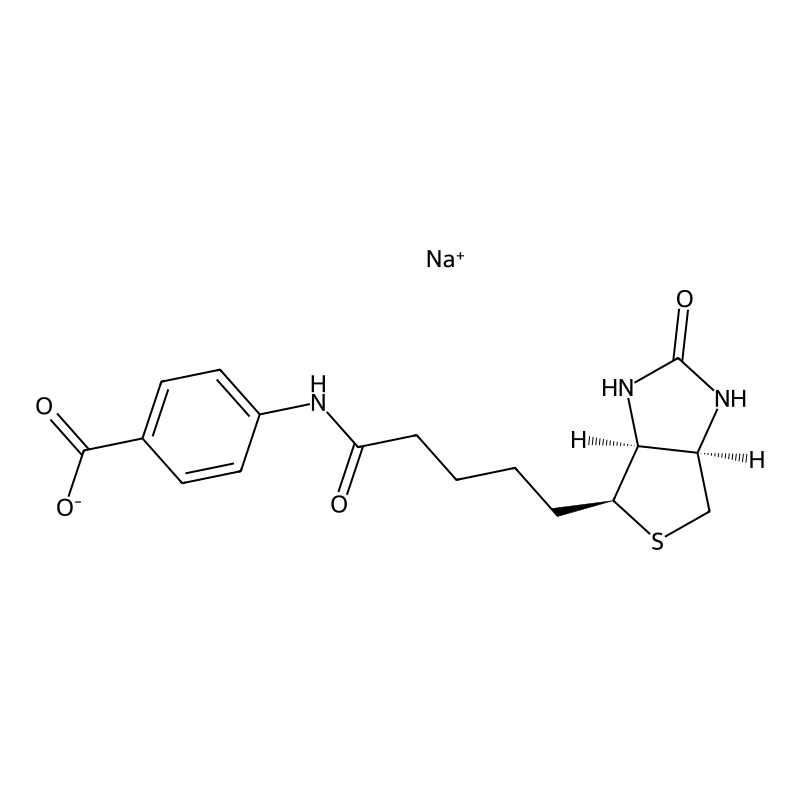

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biotinidase Substrate

Biotinidase is an enzyme responsible for recycling biotin, a vital vitamin. (+)-Biotin 4-amidobenzoic acid, sodium salt, acts as a substrate for biotinidase. During enzymatic hydrolysis, the amide bond between biotin and 4-aminobenzoic acid is cleaved, releasing 4-aminobenzoic acid (PABA) []. The released PABA can then be quantified colorimetrically at a specific wavelength, allowing researchers to measure biotinidase activity []. This application is particularly useful in diagnosing biotinidase deficiency, a rare genetic disorder characterized by insufficient biotinidase activity [].

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is a derivative of biotin that serves as a substrate for biotinidase, an enzyme crucial for biotin metabolism. Its chemical formula is with a molecular weight of 385.41 g/mol. The compound appears as an off-white to pale yellow solid and is hygroscopic, requiring storage under inert conditions at -20 °C to maintain stability . This compound is notable for its use in biochemical assays due to its fluorogenic properties, facilitating the determination of biotinidase activity .

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt, functions as a substrate for the enzyme biotinidase. Biotinidase plays a vital role in biotin recycling within the body. Biotin binds to various enzymes, and biotinidase helps liberate biotin from spent enzyme-biotin complexes. This liberated biotin becomes available for reuse in cellular processes.

In the context of diagnosis, the molecule serves as a surrogate for naturally occurring biotin-protein conjugates. Biotinidase cleaves the amide bond, releasing a quantifiable amount of PABA. By measuring PABA levels, researchers can assess biotinidase activity and diagnose potential deficiencies [].

Case Study: Biotinidase Deficiency Diagnosis

Biotinidase deficiency is a rare genetic disorder affecting biotin metabolism. Newborns with this condition may exhibit symptoms like lethargy, seizures, and developmental delays. Early diagnosis and treatment with supplemental biotin are crucial for managing the condition.

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt, plays a role in diagnosing biotinidase deficiency. By measuring PABA levels after incubation with the compound, healthcare professionals can assess biotinidase activity and identify potential deficiencies [].

The primary reaction involving (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt is its hydrolysis by biotinidase. This enzymatic reaction releases 4-aminobenzoic acid (PABA) and biotin, which can be quantitatively measured using colorimetric detection methods. The reaction can be summarized as follows:

This reaction is significant for assessing biotinidase activity in various biological samples .

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt exhibits biological activity primarily through its role as a substrate for biotinidase. The hydrolysis of this compound leads to the release of biotin, which is essential for numerous metabolic processes, including fatty acid synthesis and amino acid metabolism. The ability to measure biotinidase activity using this substrate has implications in diagnosing biotin deficiency and related metabolic disorders .

The synthesis of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt typically involves the coupling of biotin with 4-amidobenzoic acid. This process may include several steps:

- Protection of Functional Groups: Protecting groups may be used on the amine or carboxylic acid functionalities to prevent unwanted reactions.

- Coupling Reaction: The protected biotin is reacted with an activated form of 4-amidobenzoic acid under conditions that favor amide bond formation.

- Deprotection: Any protecting groups are removed to yield the final product.

- Salification: The compound is converted to its sodium salt form for enhanced solubility and stability.

The specific conditions and reagents can vary based on the desired purity and yield .

The applications of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt are diverse:

- Biochemical Assays: It is widely used as a substrate in assays to measure biotinidase activity, which is crucial for diagnosing metabolic disorders related to biotin deficiency.

- Research: This compound serves as a tool in studies focused on enzyme kinetics and the metabolism of biotin.

- Fluorogenic Substrate: Its fluorogenic properties allow for sensitive detection methods in laboratory settings .

Studies involving (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt often focus on its interaction with enzymes such as biotinidase. These interactions are critical for understanding the enzyme's kinetics and mechanisms. Additionally, research may explore how variations in substrate structure affect enzyme activity, providing insights into enzyme-substrate specificity and efficiency .

Several compounds share structural or functional similarities with (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Biotin | Essential vitamin involved in carboxylation reactions | Naturally occurring; vital for human health |

| 4-Aminobenzoic Acid | Precursor to folate synthesis | Simple structure; not a biotin derivative |

| N-Biotinyl-p-aminobenzoic Acid | Similar amide structure; used in similar assays | Specific for certain enzyme interactions |

| Biotinyl-6-aminoquinoline | Fluorogenic compound used in competitive inhibition assays | Different fluorogenic properties; used in distinct assays |

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt stands out due to its specific role as a substrate for biotinidase and its unique fluorogenic properties that enhance detection sensitivity .

Chemoenzymatic Approaches to Biotin-4-Aminobenzoate Conjugation

Chemoenzymatic synthesis combines traditional chemical reactions with enzymatic processes to achieve efficient and selective transformations in the production of (+)-Biotin 4-amidobenzoic acid. This approach offers advantages of specificity and mild reaction conditions compared to purely chemical methods.

A chemoenzymatic procedure applicable to (+)-Biotin 4-amidobenzoic acid synthesis can be adapted from glycoside synthesis methodologies. This process typically involves starting with p-nitrobenzoic acid derivatives, followed by chemical reduction of the nitro group, and subsequent conjugation with activated biotin compounds. The general synthetic pathway includes:

- Preparation of p-nitrobenzoic acid starting material

- Selective reduction to generate p-aminobenzoic acid (PABA)

- Biotin conjugation through various coupling chemistries

- Conversion to the sodium salt form

The biotin-coupling step can be facilitated by BirA biotin ligase (EC 6.3.4.15), which activates biotin to form biotinyl 5'-adenylate and transfers the biotin moiety to target substrates. While BirA typically targets specific peptide sequences like AviTag™, modifications to this enzymatic approach can be developed for small molecule substrates like PABA.

| Reaction Stage | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| PABA Preparation | p-Nitrobenzoic acid, H₂/Pd-C | Room temperature, 4 hours | 85-92 |

| Biotin Activation | Biotin, ATP, BirA | 37°C, pH 7.4, 2 hours | 70-80 |

| Conjugation | Activated biotin, PABA | Room temperature, pH 7.0, overnight | 65-75 |

| Salt Formation | Free acid, NaOH (equimolar) | Aqueous, pH 7.5, followed by lyophilization | 90-95 |

Carbodiimide-Mediated Amide Bond Formation Strategies

Carbodiimide chemistry represents one of the most efficient and widely employed approaches for forming the amide bond between biotin and 4-aminobenzoic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful for this synthesis due to its water solubility and formation of water-soluble by-products that can be easily removed during purification.

The mechanism of EDC-mediated coupling proceeds through the following steps:

- EDC reacts with biotin's carboxyl group to form an O-acylisourea intermediate

- This reactive intermediate undergoes nucleophilic attack by the primary amine of PABA

- The resulting amide bond formation generates (+)-Biotin 4-amidobenzoic acid with release of a soluble urea derivative

For optimal reaction efficiency, EDC coupling is typically performed under acidic conditions (pH 4.5-5.5) in buffers devoid of extraneous carboxyls and amines, such as MES (4-morpholinoethanesulfonic acid). While phosphate buffers and neutral pH conditions (up to 7.2) are compatible with the reaction chemistry, they result in lower efficiency that can be compensated by increasing the amount of EDC.

A practical protocol for synthesizing (+)-Biotin 4-amidobenzoic acid via carbodiimide chemistry involves:

- Dissolving biotin (5-10 mg) in 1 ml of MES buffer (pH 4.7-5.5)

- Preparing a solution of 4-aminobenzoic acid in the same buffer

- Adding EDC (10 mg in 0.1 ml buffer) to the combined solution

- Incubating the reaction for 2-24 hours at room temperature

- Purifying the product via chromatography or recrystallization

- Converting to the sodium salt using equimolar sodium hydroxide

Solid-Phase Synthesis Techniques for High-Purity Sodium Salt Preparation

Solid-phase synthesis offers significant advantages for preparing high-purity (+)-Biotin 4-amidobenzoic acid sodium salt, including simplified purification, reduced side reactions, and potential for automation. This approach is particularly valuable when high purity is essential for clinical or analytical applications.

The solid-phase strategy typically involves immobilizing either biotin or PABA on a solid support, conducting the coupling reaction, and then cleaving the product from the support. Nickel-chelated agarose can be used to temporarily immobilize compounds through histidine tags or other metal-binding motifs.

A solid-phase synthesis protocol for (+)-Biotin 4-amidobenzoic acid sodium salt includes:

- Immobilization of derivatized PABA on an appropriate resin

- Activation of biotin using NHS-PEG4-Biotin or similar reagents

- On-resin coupling with monitoring of reaction completion

- Extensive washing to remove unreacted materials and by-products

- Controlled cleavage from the resin under mild conditions

- Conversion to the sodium salt form via ion exchange

The solid-phase approach provides excellent control over the reaction, allowing for optimization of reagent ratios and reaction times to achieve the desired degree of biotinylation. This method is particularly advantageous when working with small quantities of starting materials, as it minimizes losses during purification steps.

Digital Imaging Colorimetry represents a revolutionary advancement in biotinidase activity quantification, offering unprecedented analytical capabilities through the integration of smartphone technology with colorimetric detection principles. This methodology leverages the enzymatic hydrolysis of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt by biotinidase enzyme, which releases para-aminobenzoic acid as a measurable product [1] [2].

The fundamental principle underlying Digital Imaging Colorimetry platforms involves the capture and analysis of digital images through smartphone cameras, converting visual colorimetric changes into quantitative analytical data. The biotinidase enzyme catalyzes the cleavage of the amide linkage in (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt, liberating para-aminobenzoic acid, which subsequently undergoes diazotization reactions to form intensely colored azo compounds [1] [3].

Optimization of Illumination Systems

The performance of Digital Imaging Colorimetry platforms critically depends on controlled illumination conditions to ensure reproducible and accurate measurements. White light-emitting diode systems positioned at optimal distances provide superior analytical performance compared to alternative illumination sources [2]. The optimal configuration employs bottom-mounted white light-emitting diodes positioned at a distance of 10 centimeters from the sample surface, which minimizes shadow formation and ensures uniform illumination across the analytical surface [2].

Yellow light-emitting diodes combined with smartphone flash illumination represent an alternative approach, though this configuration demonstrates increased susceptibility to optical artifacts including crescent-shaped light refractions and non-uniform illumination patterns [2]. The selection of illumination wavelength significantly influences the signal-to-noise ratio and analytical precision of the measurement system [2].

Color Space Analysis and Signal Processing

Digital Imaging Colorimetry platforms utilize sophisticated color space transformations to extract quantitative analytical information from captured images. The conversion from standard red-green-blue color space to Commission Internationale de l'Eclairage Laboratory color space provides enhanced robustness against variations in ambient lighting conditions [4] [5].

The analytical signal processing involves the extraction of intensity values from specific color channels, with the green channel of the red-green-blue color space demonstrating superior analytical performance for para-aminobenzoic acid detection [2]. The relationship between color intensity and analyte concentration follows the expression: Intensity = Intensitysample - Intensityblank, where the difference in green channel intensity correlates linearly with para-aminobenzoic acid concentration [2].

Advanced signal processing algorithms incorporate noise reduction techniques and multi-point calibration procedures to enhance measurement precision and accuracy [4]. The implementation of linear interpolation algorithms between calibration points enables precise quantification of unknown samples within the established analytical range [4].

Microplate Integration and High-Throughput Analysis

The integration of Digital Imaging Colorimetry platforms with standard 96-well microplate formats enables simultaneous analysis of multiple samples, significantly enhancing analytical throughput compared to traditional single-sample measurement approaches [2]. Each microplate well accommodates sample volumes of 250 microliters, allowing for efficient sample processing and reduced reagent consumption [2].

The microplate-based approach facilitates the simultaneous analysis of calibration standards, quality control samples, and unknown specimens within a single analytical run, thereby improving measurement precision and reducing inter-assay variability [2]. The spatial resolution of smartphone cameras enables accurate discrimination of individual microplate wells, with image processing algorithms capable of extracting quantitative data from each well independently [2].

Microplate-Based Spectrophotometric Assay Optimization

Microplate-based spectrophotometric assays represent the gold standard methodology for biotinidase activity quantification in clinical laboratory settings. These assays utilize (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt as the enzymatic substrate, with para-aminobenzoic acid liberation serving as the quantitative endpoint [3] [6].

Substrate Optimization and Enzyme Kinetics

The optimization of substrate concentration represents a critical parameter in microplate-based spectrophotometric assays. The optimal substrate concentration of 140 micromolar ensures enzyme saturation while maintaining linear response characteristics across the analytical range [3]. This concentration corresponds to 54 milligrams per liter of (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt in the reaction mixture [3].

The enzyme kinetics follow Michaelis-Menten principles, with the apparent Michaelis constant for (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt determined to be approximately 22 micromolar for human plasma biotinidase [1]. The substrate concentration of 140 micromolar provides sufficient driving force for the enzymatic reaction while avoiding substrate inhibition effects at elevated concentrations [3].

Buffer System Optimization

The buffer system composition critically influences enzymatic activity and assay reproducibility. Potassium phosphate buffer at pH 6.0 provides optimal conditions for biotinidase activity, maintaining enzyme stability throughout the incubation period [3]. The buffer system incorporates ethylenediaminetetraacetic acid at a concentration of 5.0 millimolar to chelate divalent metal ions that may interfere with enzymatic activity [3].

Bovine serum albumin addition at a concentration of 250 milligrams per liter serves as a protein stabilizer, preventing non-specific adsorption of biotinidase enzyme to microplate surfaces and maintaining enzymatic activity during extended incubation periods [3]. The buffer system demonstrates excellent stability at 4 degrees Celsius for extended periods, enabling batch preparation and storage of reaction mixtures [3].

Temperature and Time Optimization

The incubation temperature of 37 degrees Celsius represents the optimal condition for biotinidase enzymatic activity, corresponding to physiological temperature conditions [3] [6]. Temperature control within ±1 degree Celsius ensures reproducible enzymatic kinetics and minimizes assay variability between measurements [3].

The incubation time optimization depends on the specific analytical requirements, with shorter incubation periods of 240 minutes providing adequate sensitivity for screening applications, while extended incubation periods of up to 24 hours enhance sensitivity for confirmatory testing [3] [7]. The relationship between incubation time and product formation follows first-order kinetics until substrate depletion occurs [3].

Detection System Optimization

The spectrophotometric detection system utilizes the diazotization reaction of para-aminobenzoic acid to form intensely colored azo compounds measurable at 546 nanometers [3] [6]. The detection reaction involves sequential addition of sodium nitrite, ammonium sulfamate, and N-1-naphthylethylenediamine hydrochloride to generate the chromogenic product [3].

The molar absorptivity of the azo compound at 546 nanometers exceeds 20,000 liters per mole per centimeter, providing excellent sensitivity for para-aminobenzoic acid quantification [3]. The color development reaction proceeds to completion within 10 minutes at room temperature, with the chromogenic product demonstrating stability for at least 48 hours at 4 degrees Celsius [3].

Smartphone-Integrated Biosensing Systems for Point-of-Care Applications

Smartphone-integrated biosensing systems represent the convergence of advanced mobile technology with analytical chemistry principles, enabling point-of-care biotinidase activity quantification in resource-limited settings. These systems leverage the computational power, imaging capabilities, and connectivity features of modern smartphones to create portable, cost-effective analytical platforms [8] [9].

Hardware Integration and Optical System Design

The hardware integration of smartphone-based biosensing systems involves the development of custom optical accessories that transform standard smartphone cameras into precision analytical instruments. The optical system design incorporates controlled illumination sources, sample positioning mechanisms, and optical filters to optimize measurement performance [8] [4].

The camera resolution requirements for accurate colorimetric analysis necessitate a minimum of 8 megapixels, with higher resolution sensors providing enhanced spatial discrimination and improved measurement precision [8] [4]. The optical system incorporates fixed focal length lenses and standardized sample-to-camera distances to ensure reproducible imaging conditions [4].

Light-emitting diode illumination systems integrated into the optical accessories provide controlled lighting conditions independent of ambient illumination. The illumination system design incorporates diffusion elements to ensure uniform light distribution across the analytical surface, minimizing spatial variations in illumination intensity [1] [2].

Software Architecture and Data Processing

The software architecture of smartphone-integrated biosensing systems encompasses image acquisition, signal processing, and data analysis components implemented through custom mobile applications. The image acquisition protocols incorporate multiple image capture sequences with automatic exposure control and focus optimization [4].

The signal processing algorithms convert captured images from native red-green-blue color space to Commission Internationale de l'Eclairage Laboratory color space, providing enhanced robustness against variations in ambient lighting conditions [4] [5]. The data processing incorporates noise reduction algorithms, background subtraction techniques, and calibration curve fitting procedures [4].

Machine learning algorithms integrated into the software architecture enable adaptive calibration procedures and automatic quality assessment of captured images. The implementation of cloud-based processing capabilities allows for remote data analysis and storage, facilitating data sharing and collaborative analysis [8].

Analytical Performance and Validation

The analytical performance of smartphone-integrated biosensing systems demonstrates comparable precision and accuracy to traditional laboratory-based methods for biotinidase activity quantification. The limit of detection for para-aminobenzoic acid measurement ranges from 20 to 50 nanomolar, providing adequate sensitivity for clinical screening applications [8] [9].

The precision of smartphone-based measurements, expressed as coefficient of variation, typically ranges from 5 to 15 percent for replicate measurements, depending on the specific implementation and environmental conditions [9]. The accuracy of measurements, determined through comparison with reference methods, demonstrates agreement within 95 to 105 percent for samples within the analytical range [9].

The analytical selectivity of smartphone-integrated systems demonstrates excellent discrimination of para-aminobenzoic acid in the presence of potential interferents commonly found in biological matrices. The selectivity coefficients for common interferents including paracetamol and sulfonamides exceed 100:1, ensuring accurate measurements in complex biological samples [9].

Clinical Implementation and Workflow Integration

The clinical implementation of smartphone-integrated biosensing systems requires standardized protocols for sample collection, processing, and analysis to ensure consistent results across different operators and environments. The workflow integration incorporates quality control procedures, calibration verification, and result reporting mechanisms [8].

The point-of-care application of these systems enables rapid screening of biotinidase deficiency in newborn screening programs, particularly in resource-limited settings where traditional laboratory infrastructure may be unavailable. The rapid turnaround time of less than 5 minutes from sample application to result reporting significantly enhances the clinical utility of these systems [8].